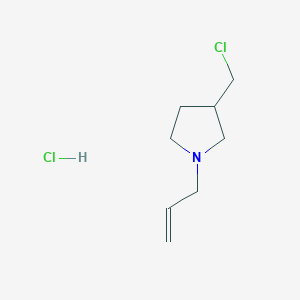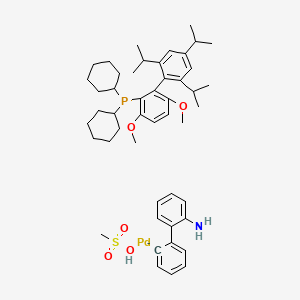
4-Bromo-1-(difluoromethoxy)-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic chemical name, its molecular formula, and its structure, including the arrangement of atoms and bonds.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the efficiency of the synthesis process.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule, including the arrangement of its atoms and the lengths and angles of its bonds.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including the reagents it reacts with, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Occupational and Environmental Health Studies
Studies have focused on the occupational exposure to brominated compounds, analyzing their potential toxicity and the methods for monitoring exposure levels. For instance, the study by Kawai et al. (2001) developed an analytical method to measure 1-bromopropane in urine, suggesting it as a reliable biomarker of occupational exposure to 1-BP vapour. Similarly, Hanley et al. (2010) examined bromide and N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane solvents, indicating that these biomarkers are useful for assessing low exposure levels in occupational settings (Kawai et al., 2001), (Hanley et al., 2010).
Biomedical Research
Some studies have explored the biomedical applications of brominated compounds. For example, Sinusas et al. (2014) investigated an 18F-labeled ligand for norepinephrine transporter, suggesting its potential for mapping cardiac nerve terminals in vivo using PET. This study highlights the biomedical imaging applications of brominated compounds (Sinusas et al., 2014).
Proteomics and Toxicology
Large-scale proteomics analysis has been employed to understand the effects of brominated compounds on human health. Miao et al. (2018) conducted a proteomic change analysis between healthy individuals and those exposed to or poisoned by 1-bromopropane, providing insights into the biological impact of exposure to brominated solvents (Miao et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards, and determining appropriate safety precautions for handling and storage.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new reactions the compound could be used in, or new synthesis methods that could be developed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some or all of this information may not be available. If you have access to a university or institutional library, you may be able to find more information in scientific journals or databases. If you’re working in a lab, always consult the relevant safety data sheets and follow your institution’s safety protocols when handling chemicals.
Eigenschaften
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBYPLBWCKHTNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273351 |
Source


|
| Record name | 4-Bromo-1-(difluoromethoxy)-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(difluoromethoxy)-2-iodobenzene | |
CAS RN |
1261679-49-5 |
Source


|
| Record name | 4-Bromo-1-(difluoromethoxy)-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261679-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(difluoromethoxy)-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)
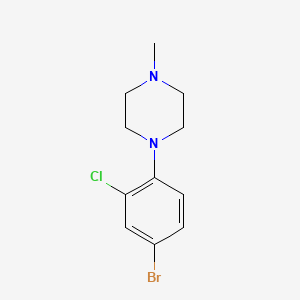

![7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B1381619.png)
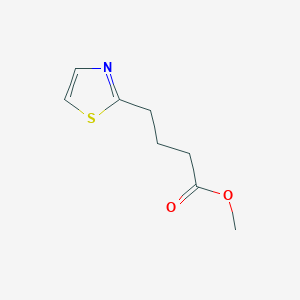
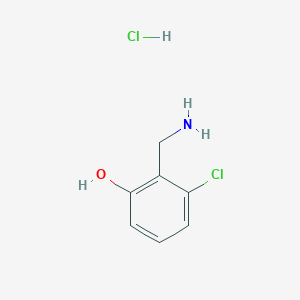
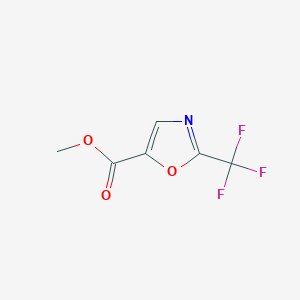
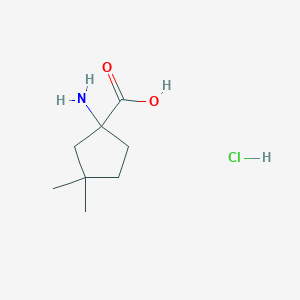
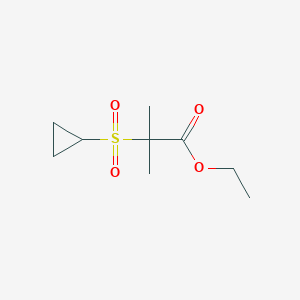
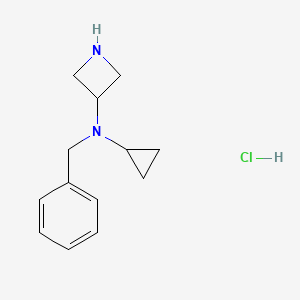
![[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol](/img/structure/B1381632.png)
